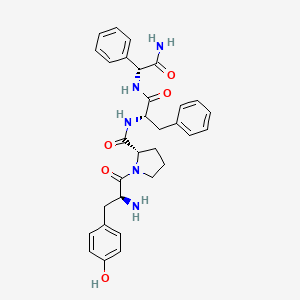

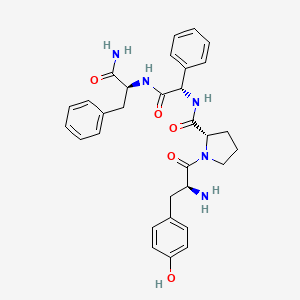

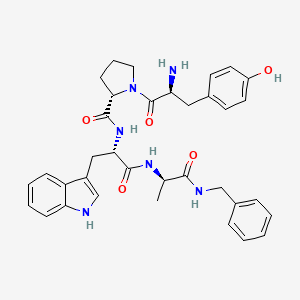

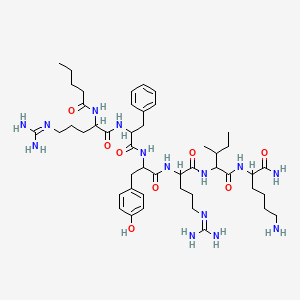

Tyr-Pro-Phe-D-Phg-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tyr-Pro-Phe-D-Phg-NH2 es un tetrapéptido sintético compuesto por los aminoácidos tirosina, prolina, fenilalanina y D-fenilglicina. Este compuesto es de interés debido a sus posibles actividades biológicas, particularmente en el campo de la investigación de receptores opioides .

Métodos De Preparación

La síntesis de Tyr-Pro-Phe-D-Phg-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso involucra los siguientes pasos :

Carga de Resina: El primer aminoácido, protegido en el grupo amino, se une a la resina.

Desprotección: El grupo protector en el grupo amino se elimina para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, también protegido en el grupo amino, se activa y se acopla a la cadena peptídica creciente.

Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.

Escisión: El péptido completo se escinde de la resina y se desprotege para producir el producto final.

Los métodos de producción industrial pueden involucrar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de sintetizadores de péptidos automatizados para agilizar el proceso .

Análisis De Reacciones Químicas

Tyr-Pro-Phe-D-Phg-NH2 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de tirosina puede oxidarse para formar ditirosina u otros productos oxidativos.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en la estructura del péptido.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para crear análogos con diferentes propiedades.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y varios reactivos de acoplamiento para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Tyr-Pro-Phe-D-Phg-NH2 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:

Investigación de Receptores Opioides: Este compuesto se utiliza para estudiar la unión y la actividad de los receptores opioides, que son objetivos importantes para el manejo del dolor y el tratamiento de la adicción.

Terapéutica Peptídica: Debido a su posible actividad biológica, this compound se investiga como candidato para desarrollar nuevos fármacos basados en péptidos.

Estudios Bioquímicos: El compuesto se utiliza en varios ensayos bioquímicos para comprender las interacciones y funciones de los péptidos.

Mecanismo De Acción

El mecanismo de acción de Tyr-Pro-Phe-D-Phg-NH2 implica su interacción con los receptores opioides. El péptido se une a estos receptores, imitando la acción de los péptidos opioides endógenos. Esta unión conduce a la activación de las vías de señalización intracelular que resultan en efectos analgésicos y otras respuestas fisiológicas .

Comparación Con Compuestos Similares

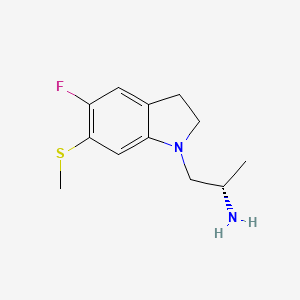

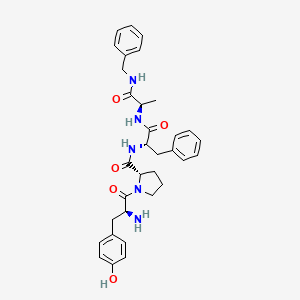

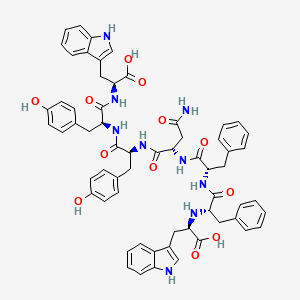

Tyr-Pro-Phe-D-Phg-NH2 se puede comparar con otros péptidos opioides similares, como:

La singularidad de this compound radica en su secuencia específica de aminoácidos y la presencia de D-fenilglicina, lo que puede conferir propiedades de unión y actividades biológicas distintas en comparación con otros péptidos opioides .

Propiedades

Fórmula molecular |

C31H35N5O5 |

|---|---|

Peso molecular |

557.6 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(1R)-2-amino-2-oxo-1-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)30(40)34-25(19-20-8-3-1-4-9-20)29(39)35-27(28(33)38)22-10-5-2-6-11-22/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27+/m0/s1 |

Clave InChI |

UUUCKSPURQXDKV-YIPNQBBMSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)

![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)

![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)

![(S)-1-(1H-pyrrolo[2,3-f]quinolin-1-yl)-2-propylamine](/img/structure/B10853789.png)

![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)

![3-phenyl-2-[[2-[[(E)-3-phenylprop-2-enoyl]amino]benzoyl]amino]propanoic acid](/img/structure/B10853829.png)